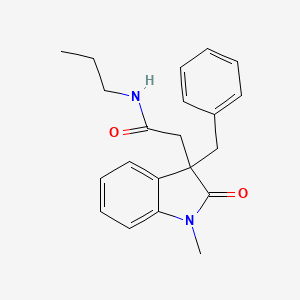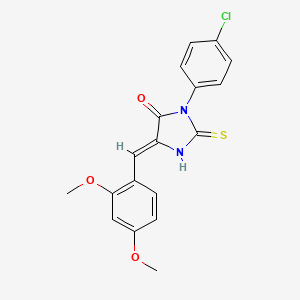
2-(3-benzyl-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-N-propylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-benzyl-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-N-propylacetamide, also known as BMDP, is a synthetic compound that belongs to the class of cathinones. BMDP has gained significant attention in the scientific community due to its potential use as a research chemical.
Mechanism of Action
2-(3-benzyl-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-N-propylacetamide is believed to act as a reuptake inhibitor of monoamine neurotransmitters, including dopamine, norepinephrine, and serotonin. This mechanism of action is similar to other cathinones and is thought to contribute to the psychoactive effects of this compound.
Biochemical and Physiological Effects
This compound has been shown to produce stimulant effects in animal studies, including increased locomotor activity, hyperthermia, and stereotypic behavior. This compound has also been shown to produce rewarding effects in animal models of drug addiction, indicating its potential as a substance of abuse.
Advantages and Limitations for Lab Experiments
2-(3-benzyl-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-N-propylacetamide has several advantages for use in lab experiments, including its availability and affordability compared to other research chemicals. However, this compound has several limitations, including its potential for abuse and lack of clinical data on its safety and efficacy.
Future Directions
There are several future directions for research on 2-(3-benzyl-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-N-propylacetamide. One area of interest is the investigation of its potential as a treatment for drug addiction. This compound has been shown to produce rewarding effects, and further research could investigate its potential as a substitute for other drugs of abuse. Additionally, research could focus on the development of novel cathinone derivatives with improved safety and efficacy profiles. Finally, research could investigate the potential of this compound as a tool for studying the neurochemistry of addiction and other psychiatric disorders.
Conclusion
This compound is a synthetic compound with potential use as a research chemical. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound as a tool for investigating the neurochemistry of addiction and other psychiatric disorders.
Synthesis Methods
2-(3-benzyl-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-N-propylacetamide can be synthesized through a multistep process involving the condensation of 4-chlorobutyryl chloride with N-ethyl-2-aminoindole, followed by the reduction of the resulting intermediate with sodium borohydride. The final step involves the acetylation of the amine group with propionic anhydride to yield this compound.
Scientific Research Applications
2-(3-benzyl-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-N-propylacetamide has been used in scientific research to investigate its potential as a psychoactive substance. Studies have shown that this compound has a similar chemical structure and pharmacological profile to other cathinones such as MDPV and α-PVP. This compound has been used in animal studies to investigate its effects on behavior, cognition, and neurochemistry.
properties
IUPAC Name |
2-(3-benzyl-1-methyl-2-oxoindol-3-yl)-N-propylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2/c1-3-13-22-19(24)15-21(14-16-9-5-4-6-10-16)17-11-7-8-12-18(17)23(2)20(21)25/h4-12H,3,13-15H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUOAGETVRLXGGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CC1(C2=CC=CC=C2N(C1=O)C)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(4-ethoxybenzyl)-3-[2-oxo-2-(1-pyrrolidinyl)ethyl]-2-piperazinone](/img/structure/B5466062.png)
![2-[5-chloro-6-oxo-4-(1-piperidinyl)-1(6H)-pyridazinyl]-N-phenylacetamide](/img/structure/B5466075.png)
![6-{[(2-chlorophenyl)amino]carbonyl}-3,4-dimethyl-3-cyclohexene-1-carboxylic acid](/img/structure/B5466082.png)
![1-(3-methoxybenzoyl)-4-[(1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl]piperazine](/img/structure/B5466097.png)

![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(4-ethylbenzoyl)-1-piperazinyl]-2-methylpyrimidine](/img/structure/B5466109.png)
![1-{3-[2-(diethylamino)ethyl]-2-imino-2,3-dihydro-1H-benzimidazol-1-yl}-3-phenoxy-2-propanol hydrochloride](/img/structure/B5466116.png)
![5-fluoro-2-methyl-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5466119.png)
![ethyl 1-[2-(2-chlorophenoxy)ethyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5466125.png)
![N-[2-(benzoylamino)-3-(4-methylphenyl)acryloyl]tryptophan](/img/structure/B5466129.png)
![2-(3-benzyl-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-N-[2-(1H-pyrazol-1-yl)ethyl]acetamide](/img/structure/B5466136.png)

![ethyl [5-({[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetyl}amino)-1,3,4-thiadiazol-2-yl]acetate](/img/structure/B5466165.png)
amine hydrochloride](/img/structure/B5466169.png)